4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide
Description
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)11-16-15(18)13-5-7-14(8-6-13)17-9-3-4-10-21(17,19)20/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPUZAVXGBOFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide typically involves the reaction of a thiazinane derivative with an isobutylbenzamide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is essential to achieve high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a thiol or sulfide.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in various substituted benzamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that similar thiazine compounds could induce apoptosis in various cancer cell lines by activating caspase pathways .
Antimicrobial Properties
Thiazine derivatives are also recognized for their antimicrobial effects. Research has shown that compounds with similar structures can effectively inhibit bacterial growth and biofilm formation. This suggests that 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide may possess similar antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria .
Pesticide Development
The unique structure of this compound allows it to interact with biological systems in plants and pests. Preliminary research indicates that thiazine derivatives can act as effective pesticides by disrupting metabolic pathways in pests or enhancing plant resistance to pathogens. This application is particularly relevant in developing sustainable agricultural practices that minimize chemical usage while maximizing crop protection .
Polymer Synthesis
The incorporation of thiazine-based compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into the use of this compound in creating novel polymer composites is ongoing, with promising results indicating improved performance characteristics for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
| Compound Name / ID | Core Structure | Substituents | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|---|
| 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide (Target) | Benzamide | N-isobutyl, 1,2-thiazinan-1,1-dioxide | C₁₆H₂₁N₂O₃S | 333.4* | Not reported | Sulfonyl, amide |
| 4-allyl-6-chloro-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 26, [2]) | Thienothiadiazine | Allyl, chloro | C₈H₇ClN₂O₂S₂ | 286.8 | 85–86 | Thiophene, sulfonyl, chloro |
| 4-allyl-6-chloro-2-methyl-thieno[3,2-e]-thiadiazine 1,1-dioxide (Compound 28, [2]) | Thienothiadiazine | Allyl, chloro, methyl | C₉H₉ClN₂O₂S₂ | 300.8 | 90–92 | Methyl, sulfonyl, chloro |
| 6-[(4R)-4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile ([3]) | Isoquinoline | Methyl, carbonitrile | C₁₄H₁₃N₄O₂S | 313.3 | Not reported | Sulfonyl, nitrile |
| 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(Z)-thiazolylidene]benzamide ([4]) | Benzamide | Chloro, thiazole-pyridinyl | C₁₉H₁₇ClN₄O₃S₂ | 448.9 | Not reported | Sulfonyl, thiazole, pyridine |
*Calculated based on molecular formula.
Key Observations:
- Core Heterocycles: The target compound and the benzamide derivative in share a benzamide backbone, whereas thienothiadiazines () and the isoquinoline-based SARM () utilize fused heterocyclic systems. Thiophene and isoquinoline cores may enhance π-stacking interactions but reduce solubility compared to benzamides .
- The chloro substituent in ’s benzamide may enhance electrophilic reactivity or binding specificity .
- Sulfonyl Group : The 1,1-dioxide moiety is conserved across all compounds, suggesting its role in hydrogen bonding or electrostatic interactions with biological targets .
Research Findings and Implications
Role of the 1,2-Thiazinan-1,1-dioxide Motif : This group is critical for both structural stability and bioactivity, as seen in SARMs () and benzamide derivatives (). Its electron-withdrawing properties may enhance binding to positively charged residues in target proteins .
Impact of Substituents: N-Isobutyl (Target): Likely improves metabolic stability compared to smaller alkyl groups. Chloro (): May increase binding affinity but could introduce toxicity risks.
Synthetic Challenges: Thienothiadiazines require precise control of reduction and alkylation conditions to avoid byproducts , whereas benzamides demand efficient amide coupling protocols .
Biological Activity
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-isobutylbenzamide is a compound belonging to the class of benzamides. Its structural features suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, highlighting relevant studies, case analyses, and data tables.
- Molecular Formula : C₁₃H₁₈N₂O₄S
- Molecular Weight : 286.35 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Recent studies have explored the biological activity of various benzamide derivatives, including this compound. The compound's potential as an antitumor agent and its antimicrobial properties have been investigated through various in vitro assays.
Antitumor Activity
A significant study evaluated the antitumor effects of several benzamide derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited notable cytotoxicity against lung cancer cell lines such as A549 and HCC827.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 4-(Dioxido) Benzamide | A549 | 6.75 ± 0.19 | |
| 4-(Dioxido) Benzamide | HCC827 | 5.13 ± 0.97 | |
| Control (Doxorubicin) | A549 | 0.85 ± 0.05 |
The data indicates that the compound's structural features may enhance its interaction with DNA, contributing to its cytotoxic effects.
Antimicrobial Activity
In addition to antitumor properties, the compound's antimicrobial potential was assessed against various bacterial strains. The benzamide derivatives showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 4-(Dioxido) Benzamide | E. coli | 32 μg/mL | |
| 4-(Dioxido) Benzamide | S. aureus | 16 μg/mL |
These results suggest that modifications in the molecular structure can significantly influence antimicrobial efficacy.
Case Studies
Several case studies have been documented focusing on the synthesis and biological evaluation of benzamide derivatives:
- Synthesis of Novel Benzamides : A study synthesized a series of benzamides with varying substituents and evaluated their biological activities. Compounds similar to this compound were found to possess promising antitumor activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Zebrafish Embryo Toxicity Assessment : The acute toxicity of synthesized compounds was tested on zebrafish embryos, revealing that certain derivatives exhibited low toxicity levels while maintaining significant biological activity . This highlights the potential for developing safer therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
